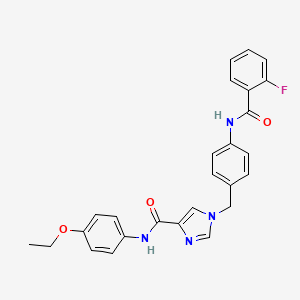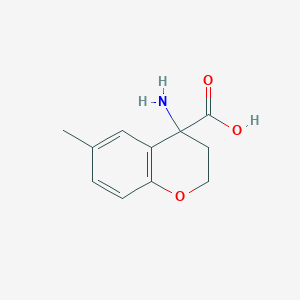![molecular formula C16H21N3O B2576839 N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide CAS No. 1258658-14-8](/img/structure/B2576839.png)
N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyanocyclobutyl group, an ethyl(methyl)amino group, and a benzamide moiety, making it a molecule of interest for its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.
Introduction of the ethyl(methyl)amino group: This step involves the reaction of the cyanocyclobutyl intermediate with an appropriate amine to introduce the ethyl(methyl)amino group.
Coupling with benzamide: The final step involves coupling the intermediate with a benzamide derivative under suitable reaction conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide analogs: Compounds with similar structures but different substituents.
Other benzamide derivatives: Compounds with the benzamide moiety but different functional groups.
Uniqueness: this compound is unique due to its combination of the cyanocyclobutyl group, ethyl(methyl)amino group, and benzamide moiety
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-4-[ethyl(methyl)amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-4-18(2)14-8-6-13(7-9-14)15(20)19(3)16(12-17)10-5-11-16/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQGCLKFAFPUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2576761.png)


![N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2576769.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2576773.png)



![N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2576777.png)
![(1S,2S,4R)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2576778.png)
![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2576779.png)
